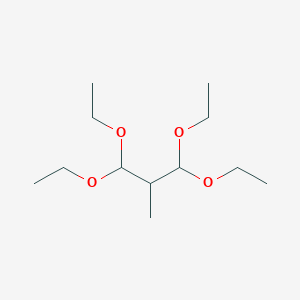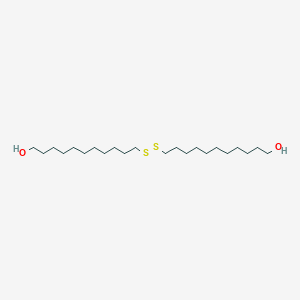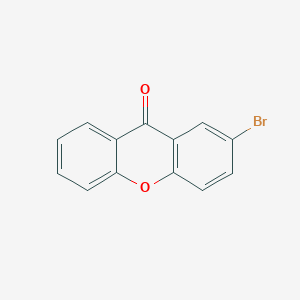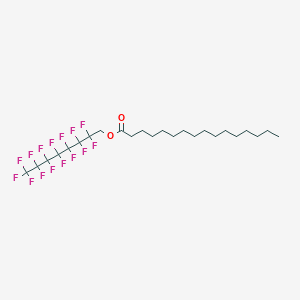
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in scientific research applications. It is a hydrophobic compound that can form stable monolayers at the air-water interface, making it useful in various fields such as material science, biophysics, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate has been used in various scientific research applications, including:
1. Surface Science: It can be used to study the properties of surfaces and interfaces, such as surface tension, contact angle, and surface morphology.
2. Biophysics: It can be used to study the structure and function of biological membranes, such as lipid bilayers and monolayers.
3. Biochemistry: It can be used to study the interactions between proteins and membranes, as well as the effects of surfactants on enzyme activity.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is not fully understood. However, it is known to interact with lipid membranes and alter their properties, such as fluidity and permeability. It can also form stable monolayers at the air-water interface, which can be used to study the properties of surfaces and interfaces.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate are not well studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in lab experiments include its ability to form stable monolayers at the air-water interface, its low toxicity, and its ability to alter the properties of lipid membranes. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its high cost can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in scientific research. These include:
1. Developing new synthesis methods to improve the efficiency and cost-effectiveness of producing 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
2. Studying the biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in more detail to better understand its mechanism of action.
3. Exploring new scientific research applications for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate, such as in drug delivery or nanotechnology.
4. Developing new derivatives of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate with improved properties or functionalities for specific scientific research applications.
Conclusion:
In conclusion, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in various scientific research applications. Its ability to form stable monolayers at the air-water interface and alter the properties of lipid membranes makes it a valuable tool in surface science, biophysics, and biochemistry. While its mechanism of action and biochemical and physiological effects are not well understood, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate involves the reaction of perfluorooctyl iodide with sodium hexadecanoate in the presence of a palladium catalyst. This method has been described in detail in various scientific papers and is considered to be a reliable and efficient way to produce 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
Eigenschaften
CAS-Nummer |
111918-97-9 |
|---|---|
Produktname |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate |
Molekularformel |
C24H33F15O2 |
Molekulargewicht |
638.5 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl hexadecanoate |
InChI |
InChI=1S/C24H33F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(40)41-16-18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)39/h2-16H2,1H3 |
InChI-Schlüssel |
UVEQCEJZVJUIQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyme |
Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



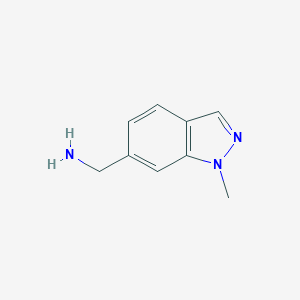

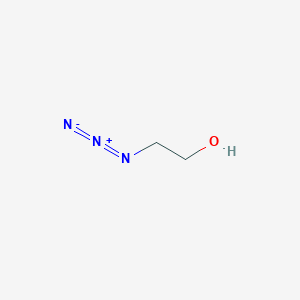
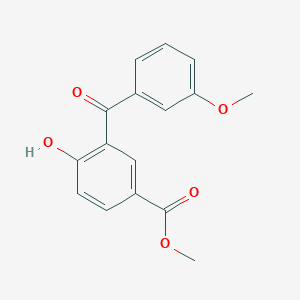
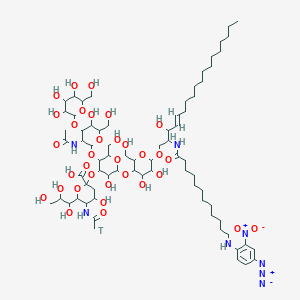
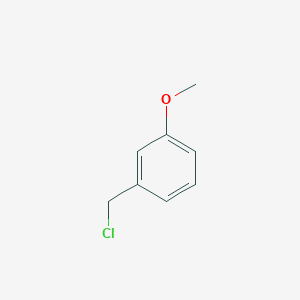

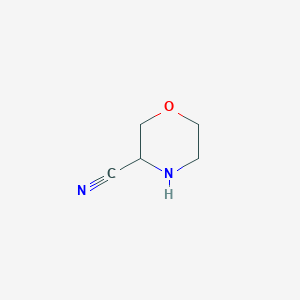
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)

